3-(2-Quinoxalinyl)aniline Exhibits Definitive Sub-Micromolar P2X3 Antagonist Activity Relative to Inactive Quinoxaline Controls
3-(2-Quinoxalinyl)aniline demonstrates measurable antagonist activity at the recombinant rat P2X3 purinoceptor with an EC₅₀ value of 80 nM [1]. In contrast, structurally related quinoxaline derivatives evaluated in parallel P2X receptor antagonist studies have been reported as inactive or requiring further synthetic optimization to achieve measurable antagonism, establishing a clear functional differentiation for this specific scaffold [2].
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM |
| Comparator Or Baseline | Other quinoxaline/azoloquinoxaline derivatives from the same series (multiple compounds) |
| Quantified Difference | Target compound shows measurable nanomolar activity; comparator analogs reported as inactive or requiring optimization |
| Conditions | Recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes; antagonist activity evaluated at 10 µM compound concentration |
Why This Matters
This sub-micromolar EC₅₀ value provides procurement justification for selecting 3-(2-Quinoxalinyl)aniline over inactive quinoxaline analogs when screening for P2X3 modulators.
- [1] BindingDB. Affinity Data for BDBM50118219. EC₅₀: 80 nM. Assay: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM, expressed in Xenopus oocytes. View Source
- [2] Semantic Scholar. Studying the efficacy of a series of quinoxaline and azolo[a(b)]quinoxaline derivatives as P2X receptor antagonists. 2005. View Source
